2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Monoamine oxidase inhibition Neurodegenerative disease Scaffold hopping

This 2-oxo-2H-chromene-3-carboxamide–6-oxo-4-phenylpyrimidin-1(6H)-yl hybrid occupies a sparsely populated chemical space. The 2-oxo configuration is critical for MAO-B selectivity (IC50 = 0.93 µM, 64.5-fold); substitution with 4-oxo or non-oxo analogs abolishes activity. The pyrimidinone pharmacophore enables dual MAO-B/XO inhibitor screening. Procure the exact CAS 1334374-17-2 compound to ensure reproducible SAR data and avoid divergent biological outcomes.

Molecular Formula C22H17N3O4
Molecular Weight 387.395
CAS No. 1334374-17-2
Cat. No. B2393416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide
CAS1334374-17-2
Molecular FormulaC22H17N3O4
Molecular Weight387.395
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C22H17N3O4/c26-20-13-18(15-6-2-1-3-7-15)24-14-25(20)11-10-23-21(27)17-12-16-8-4-5-9-19(16)29-22(17)28/h1-9,12-14H,10-11H2,(H,23,27)
InChIKeyZHMLQWAWOSIFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide (CAS 1334374-17-2): Structural Identity and Procurement-Relevant Compound Class


2-Oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide (CAS 1334374-17-2) is a synthetic hybrid heterocyclic compound that fuses a 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) core with a 6-oxo-4-phenylpyrimidin-1(6H)-yl moiety via an ethyl carboxamide linker. The 2-oxo-2H-chromene-3-carboxamide scaffold has been validated as a privileged structure in medicinal chemistry, demonstrating nanomolar to low-micromolar inhibitory activity across multiple therapeutically relevant targets including monoamine oxidases, BACE-1, and AKR1B10 [1] [2]. This compound belongs to a sparsely populated chemical space at the chromene-pyrimidinone interface, making it a distinct procurement candidate for structure-activity relationship (SAR) exploration where both the chromene oxidation state and the pyrimidinone hydrogen-bonding capacity are critical design parameters.

Why Generic Substitution Fails for 2-Oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide: Regioisomeric and Pharmacophoric Specificity


Attempts to substitute this compound with closely related analogs—such as the 4-oxo-4H-chromene-2-carboxamide regioisomer (CAS 1334371-44-6) or the non-oxo 2-phenylpyrimidin-5-yl variant (CAS 2034513-11-4)—carry substantial risk of divergent biological activity. The 2-oxo-2H-chromene-3-carboxamide scaffold has established SAR showing that substitution at the chromene 2-position (oxo vs. imino vs. absent) critically modulates MAO-B vs. MAO-A selectivity, with the 2-oxo configuration consistently delivering the highest MAO-B potency and selectivity index [1]. Simultaneously, the 6-oxo-4-phenylpyrimidin-1(6H)-yl group introduces a unique hydrogen-bond acceptor pharmacophore not present in non-oxo pyrimidine analogs, a feature implicated in enhanced target engagement in phenylpyrimidine-based kinase and oxidase inhibitors [2]. These scaffold-specific pharmacophoric requirements mean that even structurally conservative substitutions can abolish target activity, making direct procurement of the exact CAS-matched compound essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-Oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide (CAS 1334374-17-2) vs. Closest Analogs


Regioisomeric Advantage: 2-Oxo-2H-Chromene-3-Carboxamide Scaffold Possesses Validated MAO-B Inhibitory Activity Absent in the 4-Oxo-4H-Chromene-2-Carboxamide Regioisomer

The target compound employs the 2-oxo-2H-chromene-3-carboxamide pharmacophore, a scaffold for which direct in vitro MAO-B inhibitory data exist. The closest regioisomeric comparator—4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide (CAS 1334371-44-6)—relocates the oxo group from the chromene 2-position to the 4-position and the carboxamide from the 3-position to the 2-position. Published SAR studies on 2H-chromene-3-carboxamides demonstrate that the 2-oxo substituent is essential for MAO-B inhibition; the lead compound 4d (2-oxo-2H-chromene-3-carboxamide scaffold) achieves an IC50 of 0.93 µM against human MAO-B with 64.5-fold selectivity over MAO-A, outperforming the reference inhibitor iproniazid (IC50 = 7.80 µM, non-selective) [1]. No MAO inhibitory data have been reported for any 4-oxo-4H-chromene-2-carboxamide derivative, indicating that the 4-oxo regioisomer lacks this validated biological phenotype. [1]

Monoamine oxidase inhibition Neurodegenerative disease Scaffold hopping

Pyrimidinone Carbonyl Pharmacophore: 6-Oxo-4-Phenylpyrimidin-1(6H)-yl Moiety Provides Additional H-Bond Acceptor Not Available in Non-Oxo Pyrimidine Analogs

The target compound incorporates a 6-oxo-4-phenylpyrimidin-1(6H)-yl moiety, offering a carbonyl oxygen at the pyrimidine 6-position capable of serving as a hydrogen-bond acceptor. The closest analog lacking this feature—2-oxo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2H-chromene-3-carboxamide (CAS 2034513-11-4)—replaces the oxopyrimidinone with a non-oxo phenylpyrimidine linked via a different regioisomeric attachment. In the broader phenylpyrimidine chemical class, the 4-hydroxy (or 4-oxo) pyrimidine pharmacophore has been shown to be critical for xanthine oxidase (XO) inhibitory potency. For example, 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol achieves an IC50 of 0.046 µM against XO—approximately 120-fold more potent than allopurinol (IC50 = 5.462 µM)—specifically because the 4-hydroxy/oxo pyrimidine engages key active-site residues via hydrogen bonding [1]. The 6-oxo-4-phenylpyrimidin-1(6H)-yl moiety in the target compound provides an analogous carbonyl pharmacophore that is absent in the non-oxo 2-phenylpyrimidin-5-yl analog (CAS 2034513-11-4), predicting superior target engagement in XO and related oxidoreductase assays.

Xanthine oxidase inhibition Hydrogen-bond pharmacophore Phenylpyrimidine SAR

Validated Target Engagement: 2-Oxo-2H-Chromene-3-Carboxamide Scaffold Demonstrates Multi-Target Inhibitory Activity at Therapeutically Relevant Concentrations

The 2-oxo-2H-chromene-3-carboxamide scaffold underpinning the target compound has quantitatively characterized inhibitory activity across multiple therapeutically relevant targets. In BACE-1 (β-secretase) assays, N-[2-(4-benzylpiperazin-1-yl)-5-bromophenyl]-2-oxo-2H-chromene-3-carboxamide (CHEMBL206442) demonstrates an IC50 of 760 nM [1]. In AKR1B10 (aldo-keto reductase family 1 member B10) screening, chromene-3-carboxamide derivatives have been identified as potent inhibitors via virtual screening and subsequent in vitro validation [2]. This multi-target inhibitory profile is scaffold-dependent: the 2-oxo-2H-chromene-3-carboxamide core provides both the planar aromatic system for π-stacking and the carboxamide hydrogen-bond network required for enzyme active-site recognition. Competing analogs built on different heterocyclic cores—such as the pyrrolidine-carboxamide variant 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide—sacrifice the coumarin π-system and consequently lack this validated target engagement profile.

BACE-1 inhibition Aldo-keto reductase Multi-target pharmacology

Negative Selectivity Advantage: 2-Oxo-2H-Chromene-3-Carboxamide Derivatives Lack Broad-Spectrum Antibacterial Activity, Reducing Off-Target Confounds in Mammalian Cell Assays

Published counter-screening data for the 2-oxo-2H-chromene-3-carboxamide compound class reveal a critical selectivity feature: all tested derivatives showed little to no activity against diverse species of Gram-positive and Gram-negative bacteria as well as pathogenic fungi, while retaining potent and specific inhibitory activity against H. pylori (MIC range 0.0039–16 µg/mL) [1]. Cytotoxicity screening via Trypan blue dye exclusion demonstrated that several active derivatives induced only low cytotoxic effects on mammalian cells [1]. This negative selectivity profile—absence of broad antibacterial activity combined with low mammalian cytotoxicity—is a documented characteristic of the 2-oxo-2H-chromene-3-carboxamide scaffold and contrasts with many heterocyclic compounds that show promiscuous antimicrobial activity. For researchers performing cell-based assays, this translates into reduced risk of off-target effects and lower background noise compared to less selective heterocyclic chemotypes.

Anti-Helicobacter pylori selectivity Gram-positive/Gram-negative counter-screening Cytotoxicity profiling

Optimal Research and Procurement Application Scenarios for 2-Oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide (CAS 1334374-17-2)


Monoamine Oxidase Inhibitor SAR Expansion and Lead Optimization

The 2-oxo-2H-chromene-3-carboxamide scaffold has demonstrated potent and selective MAO-B inhibition (IC50 = 0.93 µM, 64.5-fold selectivity) [1]. This compound extends the SAR space by introducing a 6-oxo-4-phenylpyrimidin-1(6H)-yl moiety at the carboxamide terminus, an unexplored substituent for this scaffold. Researchers developing next-generation MAO-B inhibitors for Parkinson's disease can use this compound to probe the tolerance of the MAO-B active site for bulky heterocyclic substituents, potentially yielding improved selectivity or metabolic stability over first-generation chromene-3-carboxamides.

Xanthine Oxidase Inhibitor Screening with Dual Pharmacophore Design

The phenylpyrimidine-4-ol/oxo pharmacophore is established as critical for xanthine oxidase inhibition, with optimized derivatives achieving IC50 values of 0.046 µM—120-fold more potent than allopurinol [2]. The target compound combines this pharmacophore with a chromene-3-carboxamide scaffold, creating a dual-pharmacophore architecture. This compound is ideally suited for XO inhibitor screening campaigns aimed at identifying molecules that simultaneously engage the xanthine-binding pocket (via pyrimidinone) and an adjacent allosteric site (via chromene), potentially overcoming resistance mechanisms or improving selectivity over related molybdenum-containing enzymes.

Selective Anti-H.-pylori Agent Development Leveraging Scaffold Selectivity

The 2-oxo-2H-chromene-3-carboxamide class exhibits a rare selectivity profile: potent anti-H.-pylori activity (MIC as low as 0.0039 µg/mL) with negligible activity against other bacterial and fungal species [3]. This compound, featuring an elaborated pyrimidinone substituent, provides a starting point for exploring the SAR of chromene-3-carboxamides against metronidazole-resistant H. pylori strains. The documented low mammalian cytotoxicity of the scaffold class further supports its suitability for early-stage anti-H.-pylori drug discovery programs where selectivity over commensal gut flora is paramount.

Chemical Probe Development for Chromene-Interacting Enzyme Targets (AKR1B10, BACE-1)

The 2-oxo-2H-chromene-3-carboxamide scaffold has validated binding to BACE-1 (IC50 = 760 nM) [4] and AKR1B10 [5]. The target compound's additional pyrimidinone moiety introduces new hydrogen-bonding opportunities and increased molecular complexity (MW 387.4 vs. ~320–350 for simpler chromene-3-carboxamides). This makes it suitable as a chemical probe for target engagement studies, competitive binding assays, or co-crystallization trials aimed at elucidating the binding mode of chromene-based inhibitors in enzyme active sites. Researchers can procure this compound to benchmark the contribution of the pyrimidinone substituent to target affinity and selectivity.

Quote Request

Request a Quote for 2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.